![molecular formula C20H22N2O2 B067471 Benzyl spiro[indoline-3,4'-piperidine]-1'-carboxylate CAS No. 167484-18-6](/img/structure/B67471.png)
Benzyl spiro[indoline-3,4'-piperidine]-1'-carboxylate
描述
Synthesis Analysis
Spiro compounds, including Benzyl spiro[indoline-3,4'-piperidine]-1'-carboxylate, are synthesized through various methods, including diastereoselective syntheses and multicomponent reactions. A noted synthesis approach involves AgOTf/Ph3P-catalyzed tandem cyclizations of tryptamine-ynesulfonamides to access spiro carbamate derivatives diastereoselectively (Liang et al., 2020). Another efficient route described is the reaction of isatin with specific reagents under reflux conditions to yield carboxylate derivatives (Alizadeh & Mokhtari, 2011).
Molecular Structure Analysis
The molecular structure of Benzyl spiro[indoline-3,4'-piperidine]-1'-carboxylate and related derivatives is characterized by the presence of the spiro[indoline-3,4'-piperidine] scaffold, which is central to its chemical properties and reactivity. This scaffold's formation is typically observed through intramolecular cyclization reactions, highlighting its versatility in synthetic chemistry.
Chemical Reactions and Properties
Chemical reactions involving Benzyl spiro[indoline-3,4'-piperidine]-1'-carboxylate often focus on its functionalization and the exploration of its reactivity towards various reagents. For instance, its synthesis involves capturing spiroindoleninium intermediates efficiently with carbamates, demonstrating its reactive nature and the potential for creating diverse molecular structures (Liang et al., 2020).
Physical Properties Analysis
While specific studies on the physical properties of Benzyl spiro[indoline-3,4'-piperidine]-1'-carboxylate are not directly mentioned, compounds of this nature typically exhibit unique physicochemical characteristics due to their complex molecular architecture. These properties are essential for understanding their solubility, stability, and overall behavior in various environments.
Chemical Properties Analysis
The chemical properties of Benzyl spiro[indoline-3,4'-piperidine]-1'-carboxylate derivatives are influenced by their structural scaffold. This includes their reactivity with different chemical reagents, the potential for further functionalization, and their role in facilitating various chemical transformations. The compound's ability to participate in multicomponent reactions highlights its chemical versatility and utility in synthetic organic chemistry (Alizadeh & Mokhtari, 2011).
科学研究应用
-
Synthesis of Spiroindole and Spirooxindole Scaffolds
- Application: These compounds are important in drug design processes. They have bioactivity against cancer cells, microbes, and different types of diseases affecting the human body .
- Method: Various synthetic procedures have been introduced over the past decades .
- Results: The inherent three-dimensional nature and ability to project functionalities in all three dimensions make them biological targets .
-
- Application: An on-water [4 + 2] annulation reaction between the 2-methyl-3H-indolium salt and α-bromo N-acyl hydrazone has been developed .
- Method: The use of water as the sole solvent improves the reaction efficiency as well as chemoselectivity .
- Results: This environmentally friendly strategy provides the first facile access to spiro(indoline-2,3′-hydropyridazine) scaffolds .
-
Formation of Tetralin-Fused Spirooxindoles
- Application: The formation of tetralin-fused spirooxindoles is a significant process in organic chemistry .
- Method: This process involves Lewis acid-catalyzed C (sp 3)–H bond functionalization .
- Results: The process results in the formation of tetralin-fused spirooxindoles with excellent diastereoselectivity .
-
Production of Spiro[indole-[4H]pyrazolo[3,4-b]quinoline] and Spiro[indoline pyrazolo[3,4-b]pyridine]carbonitrile
- Application: These compounds are structurally diverse spirooxindole scaffolds .
- Method: The production involves a three-component condensation of isatin, 5-aminopyrazole, and 1,3-dicarbonyl .
- Results: This method provides an easy, efficient, and environmentally benign way to produce these compounds .
-
Spiroindole and Spirooxindole in Drug Design
- Application: Spiroindole and spirooxindole scaffolds are very important in drug design processes. They have bioactivity against cancer cells, microbes, and different types of diseases affecting the human body .
- Method: Significant attention has been directed at obtaining molecules based on spiroindole and spirooxindole derivatives .
- Results: Due to their inherent three-dimensional nature and ability to project functionalities in all three dimensions, they have become biological targets .
-
Spirocyclic Systems in Medicine Production
- Application: Spirocyclic systems can be used as synthetic precursors for the production of various types of medicines .
- Method: For instance, Spirotryprostatin A and Spirotryprostatin B show microtubule assembly inhibition, and Pteropodine and Isopteropodine dampen the operation of muscarinic serotonin receptors .
- Results: These spirocyclic systems have a broad spectrum of biological properties, including antimicrobial, antitumor, antidiabetic, anticonvulsant, potential antileukemic, local anesthetic, and antiviral activities .
属性
IUPAC Name |
benzyl spiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c23-19(24-14-16-6-2-1-3-7-16)22-12-10-20(11-13-22)15-21-18-9-5-4-8-17(18)20/h1-9,21H,10-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJUPGFXGJQIYQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CNC3=CC=CC=C23)C(=O)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201151979 | |
| Record name | Phenylmethyl 1,2-dihydrospiro[3H-indole-3,4′-piperidine]-1′-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201151979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl spiro[indoline-3,4'-piperidine]-1'-carboxylate | |
CAS RN |
167484-18-6 | |
| Record name | Phenylmethyl 1,2-dihydrospiro[3H-indole-3,4′-piperidine]-1′-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=167484-18-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylmethyl 1,2-dihydrospiro[3H-indole-3,4′-piperidine]-1′-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201151979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | benzyl 1,2-dihydrospiro[indole-3,4'-piperidine]-1'-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


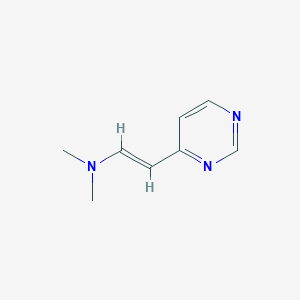

![(3R,5S)-7-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)-3-pyridinyl]-3,5-dihydroxy-6-heptenoic acid](/img/structure/B67398.png)

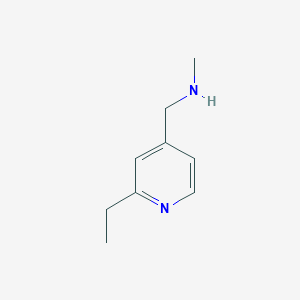
![6-methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B67403.png)
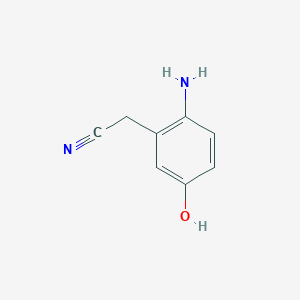


![5-[3-[bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole](/img/structure/B67413.png)
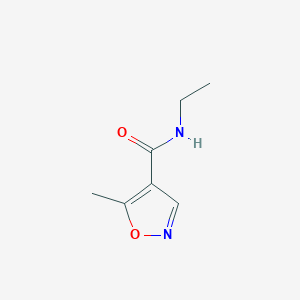
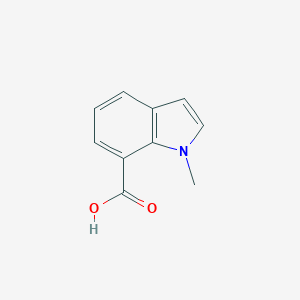
![(2S)-2-amino-3-[2',4'-dichloro-4-hydroxy-5-(phosphonomethyl)biphenyl-3-yl]propanoic acid](/img/structure/B67422.png)